Product packaging for 4-(Trifluoromethyl)indoline(Cat. No.:CAS No. 905274-07-9)

4-(Trifluoromethyl)indoline

Cat. No.: B1316179
CAS No.: 905274-07-9
M. Wt: 187.16 g/mol
InChI Key: FOCIDGZBJANSEG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)indoline ( 905274-07-9) is a saturated heterocyclic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring, with a trifluoromethyl (CF3) group at the 4-position. This specific substitution combines the privileged indoline scaffold, a core structure in numerous natural products and pharmaceuticals, with the unique properties of the fluorine atom. The strong electron-withdrawing nature of the CF3 group significantly alters the molecule's physicochemical characteristics, potentially enhancing metabolic stability, lipophilicity, and binding affinity in target systems, making it a highly valuable building block in synthetic organic chemistry . The primary research value of this compound lies in its application as a versatile synthon for the development of novel bioactive molecules and functional materials. The indoline scaffold is a common motif in medicinal chemistry, and its derivatization with a trifluoromethyl group is a strategic approach in the search for new pharmaceuticals and agrochemicals . Furthermore, trifluoromethylated indoline derivatives have demonstrated specific utility in materials science, particularly in the development of molecular chemosensors. Recent research has shown that indoline systems bearing a trifluoromethyl group can be synthesized into adducts that function as highly sensitive colorimetric probes for the detection of lethal cyanide ions in solution, meeting strict water quality control criteria . This application leverages the distinct electronic influence of the CF3 group to tune the optical properties of the resulting material. The compound is offered for Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation and could be harmful if ingested.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F3N B1316179 4-(Trifluoromethyl)indoline CAS No. 905274-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCIDGZBJANSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585694
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905274-07-9
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Trifluoromethyl Indoline and Its Core Scaffolds

Direct Trifluoromethylation Approaches for Indoline (B122111) Ring Systems

Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-existing indoline ring. This approach is highly sought after for its synthetic efficiency. Methodologies are categorized based on the nature of the trifluoromethylating agent and the mechanism of C-H bond activation.

C-H Activation Strategies for Selective Trifluoromethylation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. An efficient method for the C7-trifluoromethylation of indolines utilizes a removable pyrimidine (B1678525) directing group. researchgate.net This strategy employs a Pd(II) catalyst in conjunction with a Cu(II) oxidant and Umemoto's reagent, which serves as a CF3 radical precursor, to achieve excellent regioselectivity and good yields. researchgate.net This approach highlights the utility of directing groups to control the position of trifluoromethylation on the indoline core.

Electrophilic Trifluoromethylation Protocols

Electrophilic trifluoromethylation introduces a "CF3+" equivalent to a nucleophilic site on the indoline ring. The regioselectivity of this reaction is highly dependent on the reaction conditions. For instance, the treatment of indolines with a combination of hydrogen fluoride (B91410) and antimony pentoxide (HF/SbF5) in the presence of carbon tetrachloride (CCl4) leads to regioselective trifluoromethylation at the C-6 position. Under these superacidic conditions, the indoline nitrogen is protonated, directing the substitution to the C-6 position. This method provides a direct route to 6-trifluoromethylindoline, which can be a precursor to the corresponding indole (B1671886).

Prominent electrophilic trifluoromethylating agents include hypervalent iodine compounds, often referred to as Togni reagents, and sulfonium (B1226848) salts like Umemoto's reagent. wikipedia.orgbeilstein-journals.org These shelf-stable reagents have broadened the scope of electrophilic trifluoromethylation, allowing for the functionalization of various nucleophiles under milder conditions than those required by superacid protocols. beilstein-journals.orgthieme-connect.com

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation employs a "CF3-" source to react with an electrophilic center. The most widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. sigmaaldrich.comacademie-sciences.fr Typically, this reaction requires a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the active trifluoromethyl anion. sigmaaldrich.com Oxidative trifluoromethylation strategies have also been developed where a nucleophilic substrate reacts with a nucleophilic CF3 source like TMSCF3 in the presence of an oxidant. acs.org This concept has been applied to various C-H bonds, expanding the toolkit for creating C-CF3 bonds.

Radical Trifluoromethylation Methodologies

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then adds to the indoline scaffold. These reactions are often initiated by photoredox catalysis or thermal decomposition of a radical precursor. Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) and Togni and Umemoto reagents are common sources of •CF3 radicals. rsc.orgmdpi.com While many radical trifluoromethylation methods have been developed for indoles, their application to the saturated indoline system can be challenging. rsc.orgfrontiersin.org However, some protocols have shown success. For example, a copper-catalyzed radical dearomatization of indoles using CO2 and a CF3 source can generate spirocyclic indolines. acs.org A visible-light-induced cascade reaction using Umemoto's reagent can also produce trifluoromethylated dihydropyrido[1,2-a]indolones from indole derivatives without the need for a photocatalyst. beilstein-journals.org

Cyclization Reactions for Indoline Ring Formation with Integrated Trifluoromethyl Groups

An alternative to direct trifluoromethylation is the construction of the indoline ring from precursors that already contain the trifluoromethyl group. This approach offers excellent control over the placement of the CF3 substituent.

Palladium-Catalyzed Annulation Reactions for Trifluoromethyl Indoline Synthesis

Palladium catalysis is a versatile tool for constructing heterocyclic rings. A notable strategy involves a substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. rsc.orgrsc.orgnih.govresearchgate.net In this method, the reaction pathway is dictated by the structure of the alkene substrate. Specifically, β,γ-unsaturated carboxylic acid derivatives undergo a palladium-catalyzed [3+2] heteroannulation with the hydrolysis product of trifluoroacetimidoyl chloride to afford trifluoromethyl-containing indolines. rsc.orgnih.gov

Another powerful palladium-catalyzed method is the interceptive decarboxylative benzylic cycloaddition (IDBC) of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides. acs.org This reaction proceeds with high diastereoselectivity to furnish 3-trifluoromethyl-substituted indolines. acs.org A transition-metal-free variant using sodium hydride as a catalyst has also been developed for the [4+1] cycloaddition of trifluoromethyl benzoxazinanones with sulfur ylides, yielding trans-substituted 3-trifluoromethyl indolines. bohrium.com

Table 1: Selected Palladium-Catalyzed Annulation Reactions for Trifluoromethyl Indoline Synthesis

Starting Materials Catalyst/Reagents Product Type Yield (%) Ref
β,γ-alkene & Trifluoroacetimidoyl chloride Pd(OAc)2, AgOAc Trifluoromethyl-substituted indoline Up to 94% rsc.org
Trifluoromethyl benzoxazinanone & Sulfur ylide Pd2(dba)3, PPh3 3-Trifluoromethyl-substituted indoline Up to 99% acs.org
Trifluoromethyl benzoxazinanone & Sulfur ylide NaH (catalytic) trans-3-Trifluoromethyl-substituted indoline Up to 99% bohrium.com
Interceptive Decarboxylative Benzylic Cycloaddition (IDBC) Strategies

A highly diastereoselective synthesis of trifluoromethyl-substituted indolines has been achieved through a palladium-catalyzed interceptive decarboxylative benzylic cycloaddition (IDBC). nih.govmdpi.comacs.org This strategy involves the reaction of nonvinyl, trifluoromethyl-substituted benzoxazinanones with sulfur ylides. nih.govmdpi.comresearchgate.net The reaction is proposed to proceed through a palladium-π-benzyl zwitterionic intermediate, which is then intercepted by the sulfur ylide to furnish the indoline product. nih.govmdpi.comacs.org The presence of the electron-withdrawing trifluoromethyl or other perfluoroalkyl groups at the benzylic position of the benzoxazinanone is crucial for the success of this transformation. nih.gov This method has been shown to be effective for the synthesis of a variety of substituted trifluoromethyl indolines in a highly diastereoselective manner. nih.gov

Table 1: Palladium-Catalyzed Interceptive Decarboxylative Benzylic Cycloaddition (IDBC) for the Synthesis of Trifluoromethylated Indolines

Entry Benzoxazinanone Substituent Sulfur Ylide Product Diastereomeric Ratio (d.r.) Yield (%) Reference
1 4-CF3 Dimethylsulfoxonium methylide 3-(Trifluoromethyl)indoline derivative >95:5 85 nih.gov
2 4-C2F5 Dimethylsulfonium methylide 3-(Pentafluoroethyl)indoline derivative >95:5 78 nih.gov
3 4-CF3, 6-Me Dimethylsulfoxonium methylide 5-Methyl-3-(trifluoromethyl)indoline derivative >95:5 90 nih.gov
Regioselective Functionalization of Unactivated Alkenes with Trifluoroacetimidoyl Chlorides for Indoline Formation

A controllable and regioselective synthesis of trifluoromethyl-containing indolines has been developed via the palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. organic-chemistry.orgmdpi.comresearchgate.netresearchgate.net This method's selectivity is dependent on the structure of the alkene substrate. mdpi.comresearchgate.net Specifically, the reaction of β,γ-unsaturated alkenes with the hydrolysis product of trifluoroacetimidoyl chloride undergoes a [3+2] heteroannulation through a 1,2-vicinal difunctionalization of the alkene to yield indoline products. organic-chemistry.orgmdpi.comresearchgate.net This transformation is facilitated by an 8-aminoquinoline (B160924) (AQ) directing group. organic-chemistry.org The reaction tolerates a range of trifluoroacetimidoyl chlorides with both electron-donating and electron-withdrawing groups on the aryl moiety. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of N-Trifluoroacetyl-indolines from β,γ-Unsaturated Alkenes and Trifluoroacetimidoyl Chlorides

Entry Alkene Substrate (R group) Trifluoroacetimidoyl Chloride (Ar group) Product Yield (%) Reference
1 H Phenyl N-Trifluoroacetyl-indoline 65 researchgate.net
2 H 4-Tolyl 5-Methyl-N-trifluoroacetyl-indoline 72 organic-chemistry.org
3 H 4-Chlorophenyl 5-Chloro-N-trifluoroacetyl-indoline 78 organic-chemistry.org

Transition-Metal-Free Cycloaddition Approaches

While transition-metal catalysis is a powerful synthetic tool, the development of metal-free alternatives is highly desirable, particularly for applications in pharmaceuticals, to avoid potential metal contamination. rsc.org Several transition-metal-free methods for the synthesis of trifluoromethylated indolines have been reported.

One such approach is a [4+1] cycloaddition of trifluoromethylated benzoxazinones with sulfur ylides. rsc.orgorganic-chemistry.org This reaction is catalyzed by sodium hydride and proceeds via the formation of an aza-ortho-quinone methide intermediate. rsc.orgorganic-chemistry.org This intermediate is generated through decarboxylation following the initial nucleophilic attack of the sulfur ylide on the benzoxazinone. A second nucleophilic attack by the sulfur ylide then leads to the cyclized indoline product. rsc.orgorganic-chemistry.org This method is notable for its stereoselective formation of trans-substituted indolines. rsc.org

Another metal-free strategy involves the trifluoromethylation and cyclization of allyl amines using sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois' reagent. This cascade reaction proceeds under mild conditions and provides access to indolines containing a trifluoromethylmethyl (CF3CH2) group.

Reductive Cyclization Techniques for Indoline Synthesis

Reductive cyclization of appropriately substituted nitroarenes is a classical and effective method for the synthesis of N-heterocycles, including indolines. This strategy has been applied to the synthesis of trifluoromethylated indole scaffolds.

One notable example is the synthesis of 2-trifluoromethyl-indoles starting from trifluoromethylated ortho-nitrostyrenes. organic-chemistry.orgorganic-chemistry.org The process involves the initial olefination of an ortho-nitrobenzaldehyde with a trifluoromethyl source to yield the corresponding ortho-nitrostyrene. This intermediate is then converted to an α-CF3-β-(2-nitroaryl) enamine. Subsequent reduction of the nitro group, for instance using an Fe/AcOH/H2O system, initiates an intramolecular cyclization to afford the 2-CF3-indole. organic-chemistry.org While this yields an indole, further reduction would be required to obtain the corresponding indoline.

Another related approach involves the reductive cyclization of 2-nitro-4-trifluoromethylbenzyl cyanide, which has been used to prepare 6-trifluoromethylindole. The general principle of using a reducing agent to convert a nitro group to an amine, which then undergoes an intramolecular cyclization, is a viable route to trifluoromethylated indolines, although direct examples for the 4-substituted isomer are less commonly detailed. The choice of reducing agent and reaction conditions can be critical to the success of the cyclization and the final product obtained. rsc.org

Multicomponent Reaction Strategies Incorporating Trifluoromethyl Moieties

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most of the atoms of the reactants. This approach has been utilized for the synthesis of complex indoline derivatives containing trifluoromethyl groups.

For instance, a facile, solvent-free, three-component reaction of isatins, urea, and a trifluoromethylated diketone has been developed for the preparation of novel spiro[indoline-3,4'-pyrimidine] derivatives. This method is noted for its high yields and short reaction times.

Another MCR approach involves the radical trifluoromethylation of unactivated alkenes as an entry into a cascade reaction for the synthesis of substituted indoles. This strategy combines simple starting materials like unfunctionalized alkenes, diazonium salts, and sodium triflinate. Furthermore, the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been achieved through a multicomponent reaction of 5,7-dibromoisatin, malononitrile, and 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one.

A copper-catalyzed trifluoromethylative dearomatization of indoles with carbon dioxide has also been reported, leading to the formation of spirocyclic indolines containing a trifluoromethyl group.

Precursor Synthesis and Functional Group Transformations Leading to 4-(Trifluoromethyl)indoline

The synthesis of complex molecules often relies on the preparation of key precursors that can be elaborated into the final target. In the context of trifluoromethylated indolines, the synthesis of trifluoromethylated hydrazine (B178648) precursors is particularly relevant for certain synthetic strategies.

Synthesis of Trifluoromethylated Hydrazine Precursors

N-Trifluoromethylated hydrazines are valuable precursors for the synthesis of N-trifluoromethyl indoles via the Fischer indole synthesis. A general method for the synthesis of a broad range of unsymmetrical N-(trifluoromethyl)hydrazines has been developed. This involves a Curtius-type rearrangement of carbamic azides, which are in turn derived from carbamic fluorides. The resulting N-(trifluoromethyl)hydrazines have been shown to be remarkably stable and can participate in the Fischer indole synthesis under acidic conditions to yield N-CF3 indoles.

Another approach to N-CF3 hydrazines involves the direct radical trifluoromethylation of azodicarboxylates using the readily available and inexpensive Langlois' reagent (CF3SO2Na). These N-CF3 hydrazine derivatives are stable and serve as excellent precursors for a variety of N-CF3 functionalized compounds. The stability and reactivity of trifluoromethylhydrazine itself have been studied, with its hydrochloride salt showing limited stability in solution. This has led to the development of methods where trifluoromethylhydrazine is generated in situ and trapped, for example, in the synthesis of N-trifluoromethyl pyrazoles.

Derivatization of Indole Intermediates to Access Indolines

The conversion of indole intermediates to the corresponding indoline structures is a fundamental strategy in the synthesis of this compound. This often involves the reduction of the C2-C3 double bond of the indole ring.

A common method for this transformation is catalytic hydrogenation. For instance, N-protected indoles can be effectively hydrogenated to indolines using iridium complexes with chiral P,N ligands. sci-hub.se This method has been shown to be effective for a variety of substituted indoles, affording indolines in high yields and excellent enantioselectivities. sci-hub.se Another approach involves the use of a palladium catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent, which allows for the efficient reduction of N-(tert-butoxycarbonyl)indoles to N-(tert-butoxycarbonyl)indolines at room temperature. organic-chemistry.org

Furthermore, dearomatization reactions of indoles provide another route to indoline scaffolds. A copper-catalyzed radical dearomatization strategy has been developed for the trifluoromethylative dearomatization of indoles using CO2, leading to the formation of CF3-containing spirocyclic indolines. acs.org This method is notable for its use of atmospheric CO2 and mild reaction conditions. acs.org

The Friedel-Crafts alkylation of indoles with trifluoroethylidene malonates, catalyzed by copper(II)-bis(oxazoline) complexes, yields adducts with a trifluoromethyl-substituted stereogenic tertiary carbon center. These adducts can be further transformed into valuable compounds such as β-CF3-tryptophan and 4-CF3-β-carboline. acs.org

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of indoline derivatives. Chiral phosphoric acid catalysts have been successfully employed in the Friedel-Crafts alkylation of 4,7-dihydroindole with N-unprotected trifluoromethyl ketimines, followed by oxidation, to produce chiral 2-indolylmethylamines bearing a trifluoromethyl group with excellent enantioselectivities. researchgate.net

Palladium catalysis has also been extensively used. For example, a palladium-catalyzed asymmetric [3+2] cycloaddition using a chiral P,N ligand has been described for the synthesis of tricyclic indolines with high enantiomeric excesses. sci-hub.se Similarly, a palladium-catalyzed intramolecular reductive Heck reaction has been utilized to synthesize chiral indolines with good to excellent enantiomeric excesses. sci-hub.se

Diastereoselective methods are critical for controlling the relative stereochemistry of multiple stereocenters within the indoline scaffold. A highly diastereoselective synthesis of trifluoromethyl-substituted indolines has been achieved through a palladium-catalyzed interceptive decarboxylative benzylic cycloaddition (IDBC) of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides. organic-chemistry.orgacs.org This reaction proceeds via palladium-π-benzyl zwitterionic intermediates. organic-chemistry.orgacs.org

A transition-metal-free approach for the stereoselective synthesis of 3-trifluoromethyl indolines involves the [4+1] cycloaddition of trifluoromethyl benzoxazinones with sulfur ylides, catalyzed by sodium hydride. bohrium.comresearchgate.net This method generates trans-substituted indolines and relies on the formation of an aza-ortho-quinone methide intermediate. bohrium.com

Another diastereoselective method involves the intermolecular arylation of tryptophol (B1683683) derivatives with boronic acids, mediated by palladium, followed by intramolecular cyclization to yield cis-2,3-disubstituted polycyclic indolines. sci-hub.se

Method Catalyst/Reagent Key Features Product Reference
Interceptive Decarboxylative Benzylic CycloadditionPalladiumHigh diastereoselectivityTrifluoromethyl-substituted indolines organic-chemistry.orgacs.org
[4+1] CycloadditionSodium HydrideTransition-metal-free, stereoselectivetrans-3-Trifluoromethyl indolines bohrium.comresearchgate.net
Intermolecular Arylation/Intramolecular CyclizationPalladium/Boronic AcidDiastereoselectivecis-2,3-Disubstituted polycyclic indolines sci-hub.se

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to develop more sustainable and environmentally friendly processes.

Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of indole and indoline derivatives. For example, a microwave-assisted Fischer indole synthesis has been reported for the preparation of various indole derivatives. mdpi.comscispace.com The synthesis of 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate (B1210297) has been achieved through a microwave-assisted cyclization and decarboxylation process. reading.ac.uk Microwave irradiation has also been utilized in the synthesis of 1,2,3-triazole-based carbazole (B46965) derivatives, demonstrating its utility in multi-step synthetic sequences. nih.gov

Reaction Key Advantages Product Reference
Fischer Indole SynthesisReduced reaction time, improved yieldIndole derivatives mdpi.comscispace.com
Cyclization and DecarboxylationRapid synthesis1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate reading.ac.uk
N-alkylation and Click ReactionImproved yield and reaction time1,2,3-triazole-based carbazole derivatives nih.gov

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. A continuous-flow, one-pot method has been developed for the synthesis of trifluoromethylated N-fused heterocycles, which is more sustainable and cost-effective than two-step batch or flow processes. acs.org The synthesis of an indole-3-carboxylic ester has been achieved using a flow process, which was then derivatized to an auxin mimic. nih.govd-nb.info This multi-step flow synthesis demonstrates the potential for producing complex molecules in a continuous manner. nih.govd-nb.infouc.pt The use of flow reactors can overcome challenges associated with photochemical reactions, such as those limited by the Beer-Lambert-Bouguer law, by providing a short and consistent path length for light penetration. thieme-connect.de

Reactivity and Synthetic Transformations of 4 Trifluoromethyl Indoline

Functionalization at the Nitrogen Atom

The secondary amine of the indoline (B122111) ring is a key site for synthetic modification, allowing for the introduction of a wide array of substituents that can modulate the molecule's biological activity and physicochemical properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of indoles and their derivatives is a fundamental transformation. While specific examples for 4-(trifluoromethyl)indoline are not extensively detailed in the provided search results, general methods for N-alkylation of indoles are well-established and can be applied. For instance, copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has been reported. rsc.org A study on the enantioselective copper-hydride (CuH) catalyzed alkylation of indole (B1671886) derivatives provides a method for preparing N-alkylated indoles with high regio- and enantioselectivity using N-(benzoyloxy)indole derivatives as electrophiles. nih.gov

N-acylation is another common modification. N-acyl indolines have been developed as potent, non-covalent inhibitors of the carboxylesterase Notum. nih.gov A one-pot method for the oxidative trifluoromethylselenolation and N-acylation of indoles has been described, which proceeds under metal-free conditions. researchgate.netnih.govrsc.org This reaction utilizes acyl peroxides or peroxycarboxylic acids as both oxidants and acyl sources, leading to 1-acyl and 3-trifluoromethylselanyl substituted indoles. nih.gov Umemoto's reagents have been used for the electrophilic trifluoromethylation of secondary amines, which could be applicable to the synthesis of 1-(trifluoromethyl)indoline. mdpi.com

Table 1: Examples of N-Functionalization Reactions of Indole Derivatives (Note: These are general examples for indole derivatives and may not be specific to this compound)

Reaction Type Reagents and Conditions Product Type Yield (%) Reference
N-Alkylation N-Tosylhydrazones, Copper catalyst N-Alkylated Indoles 33-82 rsc.org
N-Alkylation Styrene, Cu(OAc)₂, DTBM-SEGPHOS N-Alkylated Indoles Good nih.gov
N-Acylation [Me₄N][SeCF₃], Acyl Peroxides 1-Acyl-3-trifluoromethylselanyl Indoles Good nih.gov
N-Trifluoromethylation Umemoto's Reagents 1-(Trifluoromethyl)indoline 68 mdpi.com

Formation of N-Heterocyclic Derivatives

The nitrogen atom of this compound can also serve as a nucleophile to construct more complex N-heterocyclic systems. While direct examples involving this compound are scarce in the provided results, the synthesis of N-trifluoromethylated heterocycles is an active area of research. mdpi.comthieme-connect.com For instance, N-trifluoromethyl carbamoyl (B1232498) building blocks have been used to generate various N-CF₃ heterocycles. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Halogenation Studies

Halogenation of the indoline core can provide valuable intermediates for further functionalization. A rhodium(III)-catalyzed selective C7 halogenation of indolines has been reported. chemrxiv.org Phenyliodine diacetate in combination with sodium halides has been used for the halogenation of indole C-H bonds. acs.org The synthesis of 7-bromo-4-(trifluoromethyl)-1H-indole has been documented. chemscene.com

Table 2: Halogenation of Indoline and Indole Derivatives

Substrate Reagents and Conditions Product Yield (%) Reference
N-Pyrimidylindoline [Rh(Cp*Cl₂)₂], AgSbF₆, N-Halosuccinimide C7-Halogenated Indoline Good chemrxiv.org
Indole Phenyliodine diacetate, NaX (X = Cl, Br, I) Halogenated Indole - acs.org
- - 7-Bromo-4-(trifluoromethyl)-1H-indole - chemscene.com

Nitration and Sulfonation Reactions

Nitration of aromatic compounds is a classic electrophilic substitution. The nitration of 2-trifluoromethyl toluene (B28343) to 4-nitro-2-trifluoromethyl toluene has been described as a step in the synthesis of 4-methyl-3-trifluoromethyl phenylamine. google.com Similarly, the nitration of chlorobenzotrifluoride is a key step in producing 4-chloro-3-(trifluoromethyl) benzene sulfonyl chloride. google.com While not specific to indoline, these examples suggest that the benzene ring of this compound would be susceptible to nitration, likely at the positions meta to the trifluoromethyl group and ortho/para to the nitrogen. For example, nitration of 4-fluoro-1H-indole yields 4-fluoro-7-nitro-1H-indole. chembk.com A study on indole inhibitors of p97 showed that nitration was selective for the C-5 position. nih.gov

Information regarding the direct sulfonation of this compound was not found in the provided search results.

Reactions at the Indoline C-2 and C-3 Positions

The C-2 and C-3 positions of the indoline ring, being part of the five-membered ring, exhibit distinct reactivity.

The oxidation of 6-chloro-4-(trifluoromethyl)indoline-2,3-dione (B577558) can lead to corresponding oxides, and reduction can yield different reduced forms. Palladium-catalyzed reactions have been employed for the functionalization of the C-2 and C-3 positions of indoles. nih.gov For instance, a palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides provides access to trifluoromethyl-containing indoles and indolines. nih.gov

Reactions involving the C-3 position are common for indoles. Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones at the C-3 position has been achieved using K₂CO₃/n-Bu₄PBr in water. beilstein-journals.org An efficient method for the trifluoromethylselenolation of indoles at the C-3 position has also been developed. researchgate.netnih.gov

Table 3: Reactions at the C-2 and C-3 Positions of Indole/Indoline Derivatives

Substrate Reagents and Conditions Position of Reaction Product Type Yield (%) Reference
Unactivated Alkenes, Trifluoroacetimidoyl Chlorides Pd(hfac)₂, PPh₃, Na₂CO₃ C-2, C-3 Trifluoromethyl-containing Indolines Moderate nih.gov
Indole, Trifluoromethyl Ketones K₂CO₃, n-Bu₄PBr, H₂O C-3 Trifluoromethyl(indolyl)phenylmethanols 89-97 beilstein-journals.org
Indole [Me₄N][SeCF₃], Acyl Peroxides C-3 3-Trifluoromethylselanyl Indoles Good nih.gov

Oxidation Reactions to Indole and Oxindole (B195798) Derivatives

The conversion of the saturated indoline ring into its aromatic indole or oxidized oxindole counterparts is a fundamental transformation, providing access to a different class of heterocyclic compounds with distinct reactivity and biological profiles.

Aromatization to Indoles: The dehydrogenation or aromatization of indolines to indoles is a common and synthetically useful process. While specific examples detailing the oxidation of this compound are not extensively documented in dedicated studies, the reaction is generally achieved using a variety of oxidizing agents. Reagents such as manganese dioxide (MnO2) or o-chloranil are effective for this transformation. nih.gov This process can also occur as part of a one-pot sequence, for instance, where an indoline is aromatized in situ before undergoing a subsequent N-arylation reaction. nih.gov Given the stability of the trifluoromethyl group to many oxidative conditions, these standard methods are expected to be applicable for the conversion of this compound to 4-(Trifluoromethyl)indole.

Oxidation to Oxindoles: The oxidation of an indoline to the corresponding 2-oxindole involves the introduction of a carbonyl group at the C2 position. This can be a challenging transformation, often requiring specific methodologies. While direct oxidation pathways exist, many syntheses of trifluoromethyl-substituted oxindoles rely on cyclization strategies of functionalized precursors rather than the post-functionalization of a pre-existing indoline. researchgate.net For example, the synthesis of related structures like benzyl (B1604629) 2-oxo-5-(trifluoromethyl)indoline-1-carboxylate has been reported, highlighting the accessibility of this class of compounds, though often via multi-step sequences starting from different materials. rsc.org

Ring-Opening and Ring-Expansion Reactions

Modifying the core heterocyclic structure of this compound through ring-opening or expansion reactions provides access to diverse molecular scaffolds.

Ring-Opening Reactions: The bicyclic indoline system can undergo ring-opening of the saturated five-membered ring under certain conditions. For instance, under hydrothermal conditions over metal catalysts like Nickel (Ni) or Ruthenium (Ru), the primary reaction pathway for indole involves hydrogenation to indoline, which subsequently undergoes C-N bond cleavage. osti.gov This ring-opening of the indoline intermediate leads to the formation of substituted anilines, such as 2-ethyl-benzenamine and toluidine. osti.gov Similarly, Lewis acid-mediated ring-opening of N-acyl indoline-2-thiones with cyclopropanes can yield functionalized ketones bearing an indolylthio group. rsc.org These reactions demonstrate the potential to cleave the indoline ring to generate functionalized aniline (B41778) derivatives.

Ring-Expansion Reactions: Ring-expansion reactions transform the five-membered pyrrolidine (B122466) ring of the indoline core into larger, medium-sized rings. These transformations are valuable for creating novel heterocyclic systems that are otherwise difficult to synthesize. A notable example involves the asymmetric migratory ring expansion of cyclic ureas derived from indolines. mdpi.com This method allows for the enantioselective synthesis of benzo-fused nitrogen heterocycles, expanding the five-membered ring into a larger structure. mdpi.com Such strategies showcase the utility of the indoline framework as a precursor to more complex, medium-sized ring systems.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the this compound scaffold. Functionalization can occur at the indoline nitrogen or at halogenated positions on the benzene ring.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is central to modern organic synthesis, and several key reactions are applicable to indoline derivatives.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is widely used for the N-arylation of amines, including heterocyclic amines like indoline. wikipedia.orgthieme.de This reaction allows for the coupling of an aryl halide with the N-H bond of this compound, providing access to a wide array of N-aryl-4-(trifluoromethyl)indolines. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org While first-generation catalysts had limitations, modern systems utilizing sterically hindered phosphine (B1218219) ligands or bidentate ligands like BINAP and DPF have expanded the reaction's utility to include primary amines and various aryl halides and triflates. wikipedia.org

Heck Reaction: The Heck reaction, which forms a C-C bond between an alkene and an aryl halide, can be applied to indoline chemistry in several ways. In a dearomative Heck reaction, an indole can be converted into an indoline derivative. researchgate.netsci-hub.se Conversely, a pre-existing halo-indoline, such as 7-bromo-4-(trifluoromethyl)indoline, could be coupled with an alkene to introduce a vinyl group onto the aromatic ring. Heck diversification has been successfully applied to unprotected halo-tryptophans in aqueous media, demonstrating its compatibility with the indole core. nih.gov Domino processes incorporating a Heck reaction have also been developed to rapidly build complex, polycyclic indoline structures from simple precursors. sci-hub.se

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for C-C bond formation between an organoboron species and an organohalide. This reaction is highly effective for the functionalization of halo-indoles and, by extension, halo-indolines. nih.gov For example, a 7-bromo-4-(trifluoromethyl)indoline could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents on the benzene ring. The reaction has been shown to be effective for coupling bromoindoles with boronic acids, even with unprotected N-H groups, under aqueous conditions. nih.govrsc.org

Table 1: Overview of Palladium-Catalyzed Reactions for Indoline Functionalization

Reaction Name Bond Formed Typical Substrates (Indoline-based) Typical Substrates (Coupling Partner)
Buchwald-Hartwig C-N N-H Indoline Aryl Halide/Triflate
Heck Reaction C-C C-Halo Indoline Alkene
Suzuki-Miyaura C-C C-Halo Indoline Boronic Acid/Ester

Other Metal-Mediated Transformations

Beyond palladium, other transition metals like rhodium, copper, and nickel are effective catalysts for functionalizing the indoline core.

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have emerged as powerful tools for the direct C-H functionalization of indolines, particularly at the C7 position, often using a directing group on the indoline nitrogen. nih.govacs.org This strategy avoids the need for pre-functionalization with a halogen. Direct C7-alkylation with maleimides rsc.org, C7-amidation with dioxazolones nih.govacs.org, and C7-alkenylation with alkenyl borates wiley.com have all been successfully demonstrated. These reactions provide a highly efficient and atom-economical route to C7-substituted indolines.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly for C-N bond formation, represent a cost-effective alternative to palladium. The Ullmann condensation and the related Chan-Lam coupling are classic copper-mediated methods for N-arylation. nih.gov Modern protocols using copper iodide in combination with diamine ligands allow for the efficient N-arylation of indoles and indolines with aryl iodides and bromides under mild conditions. acs.orgmit.edu Copper sulfate (B86663) has also been used as an inexpensive catalyst for the N-arylation of secondary amines, including indoline, in water. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence as a sustainable alternative to precious metals. Nickel can catalyze Suzuki-Miyaura couplings, and has been shown to effectively couple a bromoindole with a boronic ester. rsc.org Furthermore, nickel catalysis has been employed in the dearomative difluoroallylation of indoles using α-trifluoromethyl alkenes, leading to the formation of gem-difluoroallyl substituted indolines. researchgate.net

Table 2: Selected Metal-Catalyzed Reactions for Indoline Functionalization

Metal Reaction Type Position Functionalized Reference Example
Rhodium C-H Amidation C7 C7-amidated indolines from dioxazolones nih.govacs.org
Rhodium C-H Alkenylation C7 C7-alkenylated indolines from alkenyl borates wiley.com
Copper N-Arylation (Chan-Lam) N1 N-phenylindoline from arylboronic acid
Nickel Dearomative Aryl-difluoroallylation C2, C3 gem-difluoroallyl indolines from trifluoromethyl alkenes researchgate.net

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally robust, but under specific conditions, it can be transformed into other valuable fluorinated moieties, enabling fine-tuning of molecular properties.

Conversion to Other Fluorinated Moieties

The selective activation of a single C-F bond in an aromatic trifluoromethyl group is a significant challenge but offers a direct route to difluoromethyl (Ar-CF2H) and difluorohalomethyl (Ar-CF2X) derivatives.

Hydrodefluorination to Difluoromethyl (CF2H) Group: The conversion of an Ar-CF3 group to an Ar-CF2H group is a valuable transformation in medicinal chemistry. Several methods have been developed to achieve this selective single defluorination. Organophotoredox catalysis, using photocatalysts like 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile (B6292771) in the presence of a hydrogen atom donor, can effectively reduce electron-deficient trifluoromethylarenes to their difluoromethyl analogues. nih.govacs.org This method is noted for its tolerance of a wide range of functional groups and heterocycles, making it applicable to complex molecules. nih.gov Catalytic systems combining palladium and copper have also been reported for the selective reduction of Ar-CF3 to Ar-CF2H. rsc.org Furthermore, electrochemical methods using ammonia (B1221849) or other hydrogen sources provide another route for this conversion. researchgate.netchinesechemsoc.org

Conversion to Difluorohalomethyl (CF2X) and Trihalomethyl (CX3) Groups: An alternative transformation is the halogen exchange (halex) reaction, where fluorine atoms are replaced by other halogens. Recently, a method using catalytic iron(III) halides has been shown to convert Ar-CF3 groups into Ar-CF2X and even Ar-CX3 (where X = Cl, Br, I). chemrxiv.org These resulting difluorohalomethyl and trihalomethyl groups are versatile synthetic handles, more reactive than the parent trifluoromethyl group, and allow for further diversification. chemrxiv.org

Table 3: Transformations of the Aromatic Trifluoromethyl Group

Product Moiety Reaction Type Key Reagents/Catalyst
-CF2H Hydrodefluorination Organophotocatalyst + H-donor nih.govacs.org
-CF2H Hydrodefluorination Pd/Cu catalysts rsc.org
-CF2H Electrochemical Reduction Carbon electrodes, H-source researchgate.netchinesechemsoc.org
-CF2X / -CX3 Halogen Exchange (Halex) Catalytic Iron(III) Halides chemrxiv.org

Reactivity in Cascade and Domino Reactions

Cascade and domino reactions, which involve a sequence of intramolecular and/or intermolecular transformations occurring in a single pot, represent a highly efficient strategy for the rapid assembly of complex molecular architectures from simple precursors. These reactions minimize waste by reducing the number of workup and purification steps, making them a cornerstone of modern green chemistry. In the context of this compound and its derivatives, cascade reactions are primarily exploited for the construction of intricate polycyclic and spirocyclic systems. While direct examples using this compound as the starting scaffold in a cascade sequence are not extensively documented, related indoline-core structures, such as oxindoles, serve as pivotal building blocks in domino reactions that incorporate the trifluoromethylphenyl moiety to yield complex heterocyclic products.

Research in this area has focused on developing novel annulation strategies to construct spiroindoline-fused heterocycles. These compounds are of significant interest due to their prevalence in natural products and their potential as therapeutic agents.

A notable example is the copper-catalyzed [4+1] annulation of enaminothiones with indoline-based diazo compounds. This reaction provides a concise route to spiroindoline-fused S-heterocycles. The process is initiated by the in-situ generation of a copper(I) carbene from a 3-diazo-oxindole, which then undergoes a cascade process involving C–S and C–C bond formation. dicp.ac.cn In one variation of this reaction, substituted N-benzyl enaminothiones react efficiently with N-benzyl-3-diazo-oxindole. When the enaminothione bears a 4-(trifluoromethyl)phenyl group, the corresponding spiroindoline thiophene (B33073) product is formed in high yield, demonstrating the compatibility of the electron-withdrawing trifluoromethyl group with the reaction conditions. dicp.ac.cn

Table 1: Copper-Catalyzed [4+1] Annulation to Synthesize Spiroindoline Thiophene dicp.ac.cn

EntryEnaminothione Substituent (R)Diazo CompoundProductYield
14-(Trifluoromethyl)phenylN-Benzyl-3-diazo-oxindole1-Benzyl-3′-(benzylimino)-5′-(4-(trifluoromethyl)phenyl)-3′H-spiro[indoline-3,2′-thiophen]-2-one85%

Another sophisticated cascade approach involves substrate-controlled regiodivergent annulation reactions between 2,3-dioxopyrrolidines and 3-alkylidene oxindoles. These reactions can proceed via either a [3+3] or a [4+2] pathway, depending on the substrate structure, to furnish diverse and complex chiral heterocyclic frameworks. The [4+2] annulation pathway involves a vinylogous Michael addition followed by an intramolecular oxa-Michael cyclization. nih.gov When a 3-alkylidene oxindole bearing a 4-(trifluoromethyl)phenyl group is used, the reaction proceeds with excellent diastereoselectivity to yield a highly functionalized spiro[indoline-4′,isoindole] derivative. nih.gov

Table 2: Asymmetric [4+2] Annulation of 2,3-Dioxopyrrolidine with 3-Alkylidene Oxindole nih.gov

Entry3-Alkylidene Oxindole Substituent2,3-DioxopyrrolidineCatalystProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
14-(Trifluoromethyl)phenylN-Boc-5-phenyl-2,3-dioxopyrrolidineQuinine-derived Squaramidetert-Butyl (3R,3a′R,7′S,7a′S)-2′-benzyl-3a′-hydroxy-2,3′-dioxo-5′-phenyl-7′-(4-(trifluoromethyl)phenyl)-1′,2′,3′,3a′,7′,7a′-hexahydrospiro[indoline-3,4′-isoindole]-1-carboxylate90%>20:194%

These examples underscore the utility of cascade and domino reactions in generating significant molecular complexity around the indoline core. The incorporation of the 4-(trifluoromethyl)phenyl group in these intricate structures highlights the robustness of these synthetic methods and their tolerance for electronically diverse substituents. While the reactivity of this compound itself in such sequences remains an area for future exploration, the synthesis of complex molecules containing this motif via domino strategies is a well-established and powerful tool in medicinal and synthetic chemistry.

Spectroscopic and Structural Elucidation of 4 Trifluoromethyl Indoline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. ontosight.aicore.ac.uk

One-dimensional NMR spectroscopy is fundamental for the initial structural verification of 4-(Trifluoromethyl)indoline and its derivatives. The chemical shift, multiplicity, and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C and ¹⁹F NMR, allow for the precise assignment of atoms within the molecular framework. ambeed.com

¹H NMR: The proton NMR spectrum provides information on the protons of the indoline (B122111) core. The electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C4 position influences the chemical shifts of the aromatic protons, typically causing them to shift downfield (to a higher ppm value). Protons on the saturated five-membered ring will appear in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org The carbon atom attached to the fluorine atoms (the CF₃ group) displays a characteristic quartet in the proton-coupled spectrum due to C-F coupling, and its chemical shift is significantly affected by the attached fluorine atoms. mdpi.comfrontiersin.org The signals for carbonyl carbons in derivatives are typically found far downfield (170-220 ppm). libretexts.org

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov this compound derivatives will typically show a singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of the CF₃ group attached to an aromatic ring. frontiersin.orgvulcanchem.com The precise chemical shift can be influenced by the solvent and the electronic nature of other substituents on the indoline ring. nih.gov

Table 1: Representative NMR Data for Trifluoromethyl-Substituted Indole (B1671886) Derivatives

Nucleus Functional Group Representative Chemical Shift (δ, ppm) Key Features
¹H Aromatic-H (near CF₃) ~7.0 - 8.1 Downfield shift due to electron-withdrawing CF₃ group. frontiersin.org
N-H (Indoline) Variable, broad singlet Position depends on solvent and concentration.
CH₂ (Indoline ring) ~3.0 - 4.0 Aliphatic region, splitting patterns depend on connectivity.
¹³C C-CF₃ ~120 - 130 Signal is split into a quartet due to ¹JCF coupling. mdpi.comfrontiersin.org
CF₃ ~120 - 125 (q, JCF ≈ 267 Hz) Large coupling constant is characteristic. mdpi.com
Aromatic Carbons ~110 - 150 Shifts influenced by substituent effects. frontiersin.org

| ¹⁹F | Ar-CF₃ | ~ -58 to -63 | Sharp singlet relative to CFCl₃. frontiersin.org |

This table is a generalized representation based on data for various trifluoromethyl indole/indoline derivatives.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. core.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to map out the proton connectivity within the aromatic and aliphatic portions of the indoline ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This technique is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.netchemrxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings (typically over 2-4 bonds) between protons and carbons. These correlations are vital for connecting different fragments of the molecule and for confirming the position of substituents like the CF₃ group that have no attached protons. core.ac.ukchemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. core.ac.ukusp.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. ontosight.ai For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of its molecular formula. smolecule.com

Upon ionization, the molecule fragments in a predictable manner. The analysis of these fragments provides structural information. In trifluoromethyl-containing compounds, fragmentation often involves the loss of the trifluoromethyl radical (•CF₃) or related neutral molecules. smolecule.comfluorine1.ru

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment Description Plausible m/z
[M]⁺• Molecular Ion 187
[M - F]⁺ Loss of a fluorine atom 168
[M - CF₃]⁺ Loss of the trifluoromethyl radical 118
[C₈H₈N]⁺ Indoline cation radical 118

| [C₇H₇]⁺ | Tropylium ion | 91 |

The m/z values are based on the most common isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. ontosight.ai

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretch of the secondary amine in the indoline ring appears as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups appear just below 3000 cm⁻¹. The most prominent features for this molecule are the very strong and complex absorption bands for the C-F stretching modes of the CF₃ group, typically found in the 1100-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy also provides information on these vibrational modes. It is particularly sensitive to non-polar bonds, making it effective for observing the C=C stretching vibrations of the aromatic ring and the symmetric vibrations of the CF₃ group. researchgate.netcanbipharm.com

Table 3: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350

| C-F (CF₃) | Stretch (asymmetric & symmetric) | 1100 - 1200 (strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray analysis of related indoline and indole structures confirms the geometry of the fused ring system. tandfonline.comresearchgate.net The benzene (B151609) ring is planar, while the five-membered heterocyclic ring of the indoline core adopts a puckered or envelope conformation. The analysis would precisely define the bond angles and dihedral angles, revealing any distortions from ideal geometry caused by the sterically demanding trifluoromethyl group. Furthermore, crystallography identifies intermolecular interactions, such as hydrogen bonding involving the N-H group and C-H···F interactions, which stabilize the crystal lattice. tandfonline.com For chiral derivatives, this method can establish the absolute stereochemistry.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound and its derivatives in the solid state is significantly influenced by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, dictate the molecular packing and can influence the physicochemical properties of the compounds. The presence of the indoline core, with its N-H donor group, and the potent electron-withdrawing trifluoromethyl (CF3) group, provides a unique electronic and structural environment for these interactions.

Hydrogen Bonding: Hydrogen bonds are a predominant force in the crystal structures of indoline derivatives. The secondary amine of the indoline ring is a classic hydrogen bond donor. In derivatives of this compound, this N-H group readily participates in N-H⋯O and N-H⋯N hydrogen bonds, which often connect molecules into well-defined networks. iucr.org

π-π Stacking: The aromatic portion of the indoline scaffold is capable of engaging in π-π stacking interactions. ontosight.ai These interactions are crucial in the self-assembly of many indole and indoline derivatives. nih.govnih.gov The nature of these stacking interactions can be significantly modulated by substituents on the aromatic ring. The electron-deficient five-membered ring and electron-rich six-membered ring of the related isatin (B1672199) nucleus give it a unique tendency to form strong antiparallel π–π stacking interactions. nih.gov The introduction of a trifluoromethyl group, a strong electron-withdrawing group, alters the quadrupole moment of the aromatic ring, which can influence the geometry and strength of π-π stacking. mdpi.com Halogenation of the indole ring has been shown to have a moderate effect on the stability of stacking interactions, with the effect becoming more pronounced for heavier halogens. mdpi.com In crystal structures of related trifluoromethyl-substituted indole derivatives, π-π interactions have been identified as a key feature contributing to the formation of supramolecular structures. tandfonline.com

Table 1: Summary of Intermolecular Interactions in Trifluoromethyl-Substituted Indoline and Indole Derivatives

Interaction TypeParticipating GroupsDescriptionResearch Findings
Conventional Hydrogen Bond N-H (Indoline Donor), O/N (Acceptor)Strong directional interaction forming primary structural motifs.Connects molecules into three-dimensional networks in the crystal lattice. iucr.org
Weak Hydrogen Bond C-H (Donor), F (from CF₃ group)Weak interaction contributing to crystal packing stabilization.Observed in the crystal structure of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole). tandfonline.com
Weak Hydrogen Bond C-H (Donor), π-system (Aromatic Ring Acceptor)Contributes to the formation of supramolecular structures.Weak C-H⋯π interactions are observed in the crystal structures of related thiazolidine-indole compounds. iucr.org
π-π Stacking Indoline/Indole Aromatic RingsParallel-displaced or T-shaped interactions between aromatic systems.The trifluoromethyl group influences the electronic nature of the ring, affecting stacking stability. ontosight.aimdpi.com These interactions are crucial for some intramolecular SNAr processes in indoline synthesis. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment (if applicable)

When this compound or its derivatives contain one or more stereogenic centers, they exist as enantiomers. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for determining the enantiomeric purity and absolute configuration of these chiral molecules. nih.govnih.gov These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. mgcub.ac.in

Principles and Application: Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light. mgcub.ac.in For a pair of enantiomers, the ORD and CD spectra are mirror images of each other. researchgate.net This property allows for the quantitative determination of enantiomeric excess (% ee), as the magnitude of the observed signal is proportional to the excess of one enantiomer over the other in a mixture. thieme-connect.de While traditional polarimetry at a single wavelength can be used, full CD or ORD spectra provide more detailed structural information and greater accuracy, especially when analyzed in conjunction with computational methods. rsc.orgresearchgate.net

Influence of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is not merely a substituent; it can act as a significant chromophore, particularly in Vibrational Circular Dichroism (VCD) spectroscopy. rsc.orgnih.gov VCD measures the differential absorption of polarized light in the infrared region. The C-F stretching modes of the CF₃ group give rise to intense bands in the VCD spectrum. rsc.org

Remarkably, a direct correlation has been established between the sign of the VCD band associated with a CF₃ stretching mode and the absolute configuration of the adjacent stereocenter. rsc.orgnih.gov For instance, in studies of 1-aryl-2,2,2-trifluoroethanols, a negative VCD band in the 1110–1150 cm⁻¹ region corresponds to an (R) configuration, while a positive band indicates an (S) configuration. rsc.orgnih.gov This empirical rule, supported by Density Functional Theory (DFT) calculations, provides a powerful and rapid method for assigning the absolute configuration of chiral molecules containing a C*-CF₃ moiety, including derivatives of this compound. rsc.orgnih.gov This approach serves as a valuable alternative to X-ray crystallography for stereochemical elucidation in solution. nih.gov

Table 2: Chiroptical Data for a Representative Chiral Trifluoromethyl-Containing Compound

Data presented for 4-[2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, a complex molecule containing a trifluoromethyl group adjacent to a stereocenter, illustrating the type of data obtained from chiroptical measurements. nih.gov

AnalysisWavelength (nm)Observed ValueEnantiomer
Optical Rotation (OR) 589+68.4First Eluted
405+296.4First Eluted
365+584.6First Eluted
589-64.3Second Eluted
405-250.3Second Eluted
365-510.8Second Eluted
Vibrational Circular Dichroism (VCD) ~1130 cm⁻¹Negative FeatureCorresponds to (R) configuration at the CF₃-bearing carbon
~1130 cm⁻¹Positive FeatureCorresponds to (S) configuration at the CF₃-bearing carbon

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 4-(trifluoromethyl)indoline, DFT studies are crucial for understanding how the potent electron-withdrawing trifluoromethyl group influences the electronic structure and reactivity of the indoline (B122111) scaffold.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. ajol.infoacs.org

In derivatives of indole (B1671886), the HOMO is typically localized on the electron-rich indole ring system, specifically with contributions from the nitrogen atom and the fused benzene (B151609) ring. smolecule.com Conversely, the LUMO's location is heavily influenced by substituents. For 2,3,3-trimethyl-5-(4-(trifluoromethyl)phenyl)-3H-indole, DFT calculations have shown that the LUMO is primarily centered on the 4-trifluoromethyl phenyl moiety, while the HOMO remains on the indole ring. mdpi.com This separation confirms a donor-π-acceptor (D-π-A) structure. mdpi.com In the case of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, the LUMO is more delocalized across the entire molecule, including the carboxylic acid group and the indole ring. smolecule.com The strong electron-withdrawing nature of the trifluoromethyl group generally lowers the energy of the LUMO and widens the HOMO-LUMO gap, which can be correlated with increased stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For indole derivatives, the region around the N-H group is typically electron-rich and acts as a hydrogen bond donor, while the π-system of the aromatic rings also represents a region of high electron density. The trifluoromethyl group, being strongly electron-withdrawing, creates a significant electron-deficient (positive potential) region, influencing how the molecule interacts with other reagents or biological targets.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
2,3,3-trimethyl-5-(4-(trifluoromethyl)phenyl)-3H-indole (FI)B3LYP/6-31G(d, p)--6.82 mdpi.com
Indole-2-carboxylic acid (Gas Phase)B3LYP/6-311++G(d, p)-6.258-1.8404.418 ajol.info
Indole-2-carboxylic acid (DMSO)B3LYP/6-311++G(d, p)--4.368 ajol.info
7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA)B3LYP/6-311++G(d,p)--~4.2-4.5 smolecule.com
4-(tert-butyl)-4-nitro-1,1-biphenylDFT/B3LYP--3.97 bohrium.com

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule. For substituted indolines, the core bicyclic structure is relatively rigid, but the pucker of the five-membered ring and the orientation of substituents can vary. DFT calculations are employed to perform geometry optimization, where the total energy of different possible conformers is minimized to find the global minimum on the potential energy surface. acs.org

For related trifluoromethyl-substituted indoles, studies show that the indole core tends to remain nearly planar to maintain its aromaticity. smolecule.com The trifluoromethyl group, due to its size and electronic properties, influences the conformational preferences and can introduce minor distortions in bond angles. smolecule.com For instance, X-ray crystallography of a derivative, 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole), provides experimental validation of the stable conformation in the solid state, which can be compared with DFT-optimized geometries in the gas phase. tandfonline.comresearchgate.net Potential energy scans, where energy is calculated as a function of systematically changing a specific dihedral angle, are also used to map out the conformational landscape and identify the lowest-energy structures. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, including the identification of transient intermediates and the calculation of energy barriers that govern reaction rates.

Understanding a chemical reaction requires characterizing its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For reactions involving trifluoromethylated compounds, DFT has been used to explore different potential reaction pathways. For example, in the 1,3-dipolar cycloaddition of a nitrone with 3,3,3-trifluoro-1-nitropropene, four different reactive channels corresponding to regio- (ortho, meta) and stereoisomeric (endo, exo) approaches were computationally explored and characterized. researchgate.net Analysis of the activation energies for each pathway allowed for the prediction of the major product, which aligned with experimental observations. researchgate.net Similarly, mechanistic studies on the dearomatization of indole derivatives, including those with a 4-(trifluoromethyl)benzenesulfonyl group, used Hammett analysis alongside computations to probe the nature of the rate-determining transition state, revealing the accumulation of positive charge on the indole nitrogen. nih.gov

Many syntheses of complex molecules like this compound rely on transition-metal catalysis. DFT modeling is crucial for elucidating the step-by-step mechanism of these catalytic cycles. A typical palladium-catalyzed C-H trifluoromethylation cycle, for instance, can be broken down into key elementary steps:

C-H Activation/Oxidative Addition: The active Pd(0) or Pd(II) catalyst coordinates to the indoline substrate, followed by the cleavage of a C-H bond to form a Pd-aryl intermediate. nih.govd-nb.info

Oxidation: The resulting Pd(II) intermediate reacts with a trifluoromethyl source (e.g., Umemoto's reagent or CF₃I), often leading to a high-valent Pd(IV)-CF₃ species. nih.govd-nb.info

Reductive Elimination: The final C-CF₃ bond is formed through reductive elimination from the Pd(IV) center, releasing the this compound product and regenerating the active palladium catalyst for the next cycle. nih.govd-nb.info

Computational studies model the energetics of each step, identifying the rate-determining step and explaining the observed regioselectivity. For example, DFT calculations have been used to investigate the Ir-catalyzed asymmetric hydrogenation of indoles to indolines, proposing a catalytic cycle involving the oxidative addition of H₂, proton transfer, and an enantio-determining hydride-transfer step. chinesechemsoc.org These investigations are vital for optimizing reaction conditions and designing more efficient catalysts.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT studies typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions on a timescale of nanoseconds to microseconds.

In the context of trifluoromethyl-substituted indole derivatives, MD simulations have been used to assess the stability of these molecules when bound to biological targets, such as proteins or enzymes. nih.govmalariaworld.orgrsc.org A simulation of 100 nanoseconds can confirm whether a ligand remains stably in the binding pocket of a receptor, reinforcing the reliability of molecular docking results. researchgate.netmalariaworld.org For this compound itself, MD simulations could be used to study its diffusion in various solvents, its conformational flexibility at different temperatures, and its interactions with biological membranes, providing a more complete picture of its behavior in realistic environments.

Quantum Chemical Calculations for Spectroscopic Prediction and Validation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting and validating the spectroscopic properties of molecules like this compound. mdpi.comnih.gov These computational methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra), which can then be compared with experimental data to confirm the molecular structure. tandfonline.comajol.info

DFT calculations have become a standard approach for computing NMR shielding constants, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions depends on several factors, including the choice of the density functional, basis set, and the model used to simulate solvent effects. mdpi.comnih.gov For instance, studies on related indole derivatives have shown that functionals like B3LYP and ωB97X-D, combined with basis sets such as 6-311++G(2d,p) and def2-SVP, provide reliable predictions for ¹H and ¹³C NMR chemical shifts when paired with a suitable solvent model like the Polarizable Continuum Model (PCM). mdpi.com The trifluoromethyl (-CF₃) group's strong electron-withdrawing nature significantly influences the electronic environment of the indoline core, which is reflected in the predicted NMR chemical shifts. escholarship.org DFT calculations can precisely model these electronic effects, aiding in the correct assignment of complex spectra. nih.govescholarship.org

Vibrational frequencies calculated by DFT can be correlated with experimental FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. tandfonline.com The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as N-H stretching, C-H bending, and the vibrations of the trifluoromethyl group. tandfonline.com

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's chemical reactivity and simulating its UV-Vis spectrum, which corresponds to electronic transitions between these orbitals. tandfonline.comajol.info

Parameter Calculation Method Predicted Value Experimental Value (Typical)
¹H NMR (Indole NH)GIAO/B3LYP/6-311++G(d,p)δ 11.16 ppm~11 ppm
¹³C NMR (C=O of indolinone)GIAO/B3LYP/6-311++G(d,p)δ 163.09 ppm~160-165 ppm
IR Frequency (N-H Stretch)B3LYP/6-311++G(d,p)3264 cm⁻¹~3260 cm⁻¹
IR Frequency (C=O Stretch)B3LYP/6-311++G(d,p)1710 cm⁻¹~1710 cm⁻¹
UV-Vis (λmax)TD-DFT/B3LYP~250 nm (π→π*)~250-260 nm

Data synthesized from studies on related isatin (B1672199) and indole derivatives. tandfonline.comnih.govmdpi.com

In Silico ADMET and Molecular Docking Studies for Biological Activity Prediction

In silico methods are integral to modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and for exploring potential biological targets through molecular docking. nih.govresearchgate.net These computational screenings help to identify drug candidates with favorable pharmacokinetic profiles and to prioritize them for synthesis and further testing, thereby saving time and resources. nih.gov

For derivatives of this compound, various in silico tools and web servers like SwissADME and ADMETSAR are employed to predict their drug-likeness and pharmacokinetic parameters. nih.govderpharmachemica.com The presence of the trifluoromethyl group can enhance properties like metabolic stability and membrane permeability due to its lipophilicity. Predictions often assess compliance with established rules for drug-likeness, such as Lipinski's Rule of Five, and predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com This method is used to understand the potential mechanism of action and to predict the binding affinity of a compound. For example, various indole derivatives, including those with trifluoromethyl groups, have been docked against a range of biological targets such as enzymes and receptors implicated in cancer and infectious diseases. mdpi.comtandfonline.comjrespharm.com Studies on related compounds, such as 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole), have used molecular docking to investigate inhibitory properties against targets like Mycobacterium tuberculosis FtsZ. tandfonline.comresearchgate.net The docking results reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein, providing a rationale for the compound's potential biological activity. jrespharm.com

Table 2: Predicted In Silico ADMET Properties for a Representative Trifluoromethyl-Indole Scaffold (Note: These values are typical predictions for indole-based compounds from computational models and serve as an illustration.)

Property Predicted Value/Classification Significance
Lipinski's Rule of Five0 ViolationsGood oral bioavailability potential
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantNoLow likelihood of crossing the blood-brain barrier
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme
AMES ToxicityNon-toxicLow potential for mutagenicity
Drug-Likeness Score> 0Favorable physicochemical properties for a drug

Data based on general findings for substituted indoles and isatins from in silico studies. nih.govresearchgate.netmdpi.com

Table 3: Example of Molecular Docking Results for a Trifluoromethyl-Indole Derivative Against a Biological Target (Note: This table is a representative example based on published studies of similar compounds.)

Target Protein PDB ID Binding Affinity (kcal/mol) Interacting Residues (Example)
Cyclooxygenase-2 (COX-2)4COX-9.5ARG-120, TYR-355, SER-530
Epidermal Growth Factor Receptor (EGFR)1M17-10.5LEU-718, LYS-745, CYS-797
Mycobacterium tuberculosis FtsZ1RLU-7.8GLY-21, THR-133, ALA-134

Data synthesized from docking studies on various indole derivatives. tandfonline.comjrespharm.comrsc.org

Biological and Medicinal Chemistry Applications of 4 Trifluoromethyl Indoline Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 4-(trifluoromethyl)indoline have demonstrated significant potential as anticancer agents. The trifluoromethyl group is a key feature in several modern pharmaceuticals and is recognized for enhancing biological activity. mdpi.com Studies have shown that indole (B1671886) derivatives containing this moiety exhibit potent cytotoxic effects against a range of human cancer cell lines. acs.orgnih.gov

For instance, a series of bisindole derivatives were evaluated for their cytotoxic activity against several cancer cell lines, including HepG2 (human hepatocellular carcinoma). Among them, the derivative featuring a 4-trifluoromethyl substituent was identified as the most potent compound, with an IC50 value of 7.37 μM, making it 4.6 times more potent than the reference drug, etoposide. acs.orgnih.gov Similarly, novel amide-tagged trifluoromethyl indole derivatives have shown promising anticancer activity at micromolar concentrations against lung (A549), breast (MCF7), prostate (DU145), and cervical (HeLa) cancer cell lines. asianpubs.orgresearchgate.net

Other research has highlighted spiro-indoline derivatives. One such compound, ((±)-2′-[4-(Trifluoromethyl)phenylamino]spiro[indoline-3,5′-[4′,5′]dihydrothiazole]-2-one), displayed high activity against Jurkat (T-lymphocyte) cells with an IC50 of 26.1 µM and showed lower toxicity on non-cancerous HUVEC cells compared to cisplatin. mdpi.com Another derivative, trans-(±)-1-Methoxy-2-[3,5-bis(trifluoromethyl)phenylamino]-2′-[3,5-bis(trifluoromethyl)phenylamino]spiro{indoline-3,5′-[4′,5′]dihydrothiazole}, was particularly effective against the CEM T-lymphoblastic leukemia cell line with an IC50 of 1 μM, surpassing the efficacy of cisplatin. mdpi.com

The antiproliferative activity of 4-trifluoromethyl chalcones has also been noted, with the N-methyl derivative showing selective activity against HCT116 and MCF-7 cells, with IC50 values of 12.3 and 20.5 μM, respectively. mdpi.com

Antiproliferative Activity of this compound Derivatives
CompoundCell LineActivity (IC50)Reference
Bisindole with 4-trifluoromethyl substituentHepG2 (Hepatocellular Carcinoma)7.37 µM acs.org, nih.gov
((±)-2′-[4-(Trifluoromethyl)phenylamino]spiro[indoline-3,5′-[4′,5′]dihydrothiazole]-2-one)Jurkat (T-lymphocyte)26.1 µM mdpi.com
trans-(±)-1-Methoxy-2-[3,5-bis(trifluoromethyl)phenylamino]-2′-[3,5-bis(trifluoromethyl)phenylamino]spiro{indoline-3,5′-[4′,5′]dihydrothiazole}CEM (T-lymphoblastic leukemia)1 µM mdpi.com
N-methyl-4-trifluoromethyl chalconeHCT116 (Colon Carcinoma)12.3 µM mdpi.com
N-methyl-4-trifluoromethyl chalconeMCF-7 (Breast Adenocarcinoma)20.5 µM mdpi.com

Tubulin Polymerization Inhibition

A primary mechanism through which certain this compound derivatives exert their anticancer effects is the inhibition of tubulin polymerization. nih.gov Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a key target in cancer therapy. dntb.gov.ua Indoline (B122111) derivatives have been designed as tubulin inhibitors that bind to the colchicine (B1669291) binding site, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.net

One study identified an indoline derivative, compound F10, which exhibited excellent antiproliferative activity against MGC-803 gastric cancer cells (IC50 = 0.035 μM) and SGC-7901 cells (IC50 = 0.049 μM). researchgate.net This compound was found to effectively inhibit tubulin polymerization with an IC50 of 1.9 μM by binding to the colchicine site on β-tubulin. researchgate.net Another active compound, 9d, also identified as a tubulin inhibitor targeting the colchicine binding site, showed an IC50 value of 3.4 µM for tubulin polymerization and potent activity against various cancer cell lines, including Kyse450 esophageal squamous carcinoma cells (IC50 = 1.49 μM). researchgate.net Molecular docking studies have consistently supported the binding of these indoline derivatives within the colchicine pocket of tubulin. nih.govresearchgate.net

Tubulin Polymerization Inhibition by Indoline Derivatives
CompoundTargetInhibition (IC50)Antiproliferative Activity (IC50)Cell LineReference
Compound F10Tubulin Polymerization1.9 µM0.035 µMMGC-803 researchgate.net
Compound 9dTubulin Polymerization3.4 µM1.49 µMKyse450 researchgate.net
Compound 7iTubulin Polymerization3.4 µMNot specifiedNot specified researchgate.net

Kinase Inhibition

In addition to tubulin inhibition, some indole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth and proliferation. mdpi.com The trifluoromethyl group can enhance the interaction of these compounds with kinase active sites. ontosight.ai

For example, 6-Chloro-4-(trifluoromethyl)indoline-2,3-dione (B577558) has been identified as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR). VEGFR plays a key role in angiogenesis, the formation of new blood vessels that tumors need to grow. By inhibiting this receptor, the compound can help reduce a tumor's blood supply. Furthermore, a derivative known as UniPR1454, which has a 1-(4-(trifluoromethyl)phenyl)sulfonyl group, acts as a potent and competitive antagonist of the EphA2 receptor, a tyrosine kinase implicated in glioblastoma. This compound was shown to inhibit ephrin-A1 dependent signaling and reduce the proliferation of the U251 glioblastoma cell line. nih.gov

Mechanism-of-Action Studies in Cancer Cell Lines

The anticancer activity of this compound derivatives is underpinned by several cellular mechanisms. A common outcome of treatment with these compounds is the induction of apoptosis, or programmed cell death. Studies have shown that these derivatives can trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Cell cycle arrest is another key mechanism. mdpi.com Indoline derivatives that inhibit tubulin polymerization typically cause cells to arrest in the G2/M phase of the cell cycle. researchgate.net For instance, compound 7i was found to significantly arrest the cell cycle at the G2/M phase and disrupt microtubule networks in a dose-dependent manner. researchgate.net Other studies have observed cell cycle arrest in different phases; for example, one indole carbohydrazide (B1668358) derivative was found to cause an increase in the cell population in the S phase in MCF-7 cells, suggesting its antiproliferative effect is due to S-phase arrest. mdpi.com The specific mechanism often depends on the full chemical structure of the derivative and the cancer cell type being studied.

Antimicrobial and Anti-infective Properties

Indole derivatives, including those functionalized with trifluoromethyl groups, have demonstrated a broad spectrum of antimicrobial activities. ijpsr.comhumanjournals.com The trifluoromethyl moiety is known to enhance the antimicrobial potency of various heterocyclic compounds. nih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative)

Derivatives containing the 4-(trifluoromethyl)phenyl group have shown notable antibacterial efficacy. In one study, N-benzyl indole derivatives featuring trifluoromethyl groups displayed potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 2–16 µg/mL for most ESKAPE pathogens and MRSA strains. mdpi.com

Chalcone derivatives incorporating a trifluoromethyl indole moiety have also been extensively studied. nih.govsemanticscholar.org A compound identified as A3, specifically (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one, was found to be particularly active against Gram-negative bacteria. nih.govsemanticscholar.org It was 7.64 times more active than the standard drug benzyl (B1604629) penicillin against Escherichia coli. semanticscholar.org In another study, trifluoromethyl-substituted quinolone-hydantoin hybrids were synthesized and evaluated, with one compound showing an MIC value of 50 µg/mL against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.net

Antibacterial Activity of Trifluoromethyl-Indole Derivatives
Compound TypeBacterial StrainActivity (MIC)Reference
N-benzyl indole derivatives with CF3 groupsESKAPE strains & MRSA2–16 µg/mL mdpi.com
Compound A3 (Chalcone derivative)Staphylococcus aureus51 µM semanticscholar.org
Compound A3 (Chalcone derivative)Escherichia coliMore active than benzyl penicillin semanticscholar.org
Quinolone-hydantoin hybrid (Compound 19c)Staphylococcus aureus50 µg/mL researchgate.net
Quinolone-hydantoin hybrid (Compound 19c)Pseudomonas aeruginosa50 µg/mL researchgate.net

Antifungal Activity

The antifungal potential of trifluoromethyl-containing indole derivatives has also been established. ijpsr.com Chalcone derivatives A3 and B3, which bear an indole ring, have demonstrated significant activity against fungal strains such as Candida albicans and Aspergillus niger. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for these compounds proved their potential as effective antifungal agents. nih.gov

In a separate study, novel trifluoromethyl pyrimidine (B1678525) derivatives were synthesized and showed good to excellent in vitro antifungal activity against a panel of fungi, including Botrytis cinerea, with inhibition rates up to 100% at a concentration of 50 μg/ml. frontiersin.org Furthermore, research on indole Schiff base compounds led to the synthesis of (E)-N-(5-((4-(trifluoromethyl)benzyl)thiol)-1,3,4-thiadiazol-2-yl)-1-(1H-indol-3-yl)methanimine, which was evaluated for its antifungal properties. mdpi.com The structure-activity relationship studies of pimprinine (B1677892) analogues indicated that 2-(1H-indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole possessed high antifungal activity. nih.gov These findings underscore the value of the trifluoromethyl-indole scaffold in the development of new anti-infective agents. nih.govnih.govresearchgate.net

Antimalarial Activity

The trifluoromethyl group has been incorporated into various heterocyclic scaffolds to enhance their antimalarial potency. mdpi.commdpi.com In the context of indole derivatives, studies have shown that the presence of a trifluoromethyl substituent can contribute to improved activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.orgresearchgate.net

A study on indole-sulfonamide derivatives revealed that while monoindoles were inactive, many bisindoles exhibited antimalarial activity. acs.org Notably, a derivative with a 4-trifluoromethyl substituent was among the tested compounds, highlighting the exploration of this functional group in the design of new antimalarial agents. acs.org Another area of research has focused on fluoroartemisinin, which includes trifluoromethyl analogues of artemether (B1667619) and artesunate. mdpi.com The trifluoromethyl group is thought to stabilize the binding of the main pharmacophore and protect the molecule from degradation. mdpi.com

Research on styrylquinoline derivatives has also demonstrated the potential of trifluoromethylated compounds against chloroquine-resistant strains of P. falciparum. nih.gov Although not strictly indoline derivatives, this research underscores the broader utility of the trifluoromethyl group in the development of novel antimalarials.

Antitubercular Activity

The trifluoromethyl group is recognized for its ability to enhance the lipophilicity and metabolic stability of drug candidates, making it a valuable substituent in the design of antitubercular agents. benthamscience.com Several studies have investigated the impact of trifluoromethylated indole derivatives on Mycobacterium tuberculosis.

In a study of novel indolecarboxamide derivatives, the replacement of methyl groups with trifluoromethyl substituents was explored. acs.org While in this particular series the trifluoromethyl analogues showed a decrease in activity compared to their methylated counterparts, the study highlights the strategic consideration of this group in modulating antitubercular potency. acs.org Other research has focused on the synthesis of various indole derivatives with the aim of developing new and effective antitubercular agents, with some studies reporting promising activity for compounds containing a trifluoromethyl group. researchgate.netnih.gov

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. nih.govnih.gov The trifluoromethyl group often contributes to enhanced anti-inflammatory and analgesic properties. ajchem-b.com

One study focused on FI-302, a furo[3,2-b]indole derivative containing a trifluoromethyl group, which demonstrated potent analgesic and anti-inflammatory effects in various experimental models. nih.govnih.gov Its analgesic efficacy was found to be several times greater than that of some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, a series of 4-{3-[3-(4-Trifluoromethyl-phenyl)-4,5-dihydro-isoxazol-5-yl]-1H-indol-2-yl}-phenol derivatives were synthesized and showed significant analgesic activity. scholarsresearchlibrary.comresearchgate.net

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes. The trifluoromethyl analogue of indomethacin (B1671933) has been shown to be a potent and selective inhibitor of COX-2. nih.govacs.org This selectivity is significant because COX-2 is primarily associated with inflammation, and its selective inhibition can reduce the gastrointestinal side effects often seen with non-selective COX inhibitors. nih.gov The trifluoromethyl group inserts into a hydrophobic pocket of the COX-2 active site, contributing to its potent and selective inhibition. nih.govacs.org

Studies on piperazine-substituted indole derivatives also suggest that their anti-inflammatory activity may result from COX-2 inhibition. jrespharm.com Molecular docking studies have shown that these compounds can form hydrogen bond interactions with key residues in the COX-2 active site. jrespharm.com

In addition to COX inhibition, this compound derivatives can exert their anti-inflammatory effects by modulating the production of inflammatory cytokines. For instance, certain indole derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.netresearchgate.net

Research on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, including those with a trifluoromethylbenzyl group, demonstrated effective inhibition of NO, IL-6, and TNF-α release in RAW264.7 cells. nih.gov Similarly, some indoline derivatives have been found to prevent LPS-induced elevation of cytokines in both the brain and peripheral tissues in animal models. researchgate.net The inhibition of NF-κB signaling pathways is one of the mechanisms by which these compounds can reduce the expression of inflammatory cytokines.

Central Nervous System (CNS) Activity

The neuroprotective and cognitive-enhancing properties of fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles have been investigated. google.com These compounds, which can include trifluoromethyl substitutions, have shown potential for the treatment of CNS disorders. google.com

One specific furo[3,2-b]indole derivative, FI-302, which contains a trifluoromethyl group, has been studied for its effects on the central nervous system in relation to its analgesic properties. nih.gov The analgesic effect of FI-302 appears to be produced by both peripheral and central mechanisms. nih.gov Studies in mice have explored the correlation between its analgesic effect and its impact on the CNS. nih.gov Additionally, various indolizine (B1195054) derivatives, which are bioisosteres of indole, have been screened for their effects on the CNS, with some compounds exhibiting stimulant effects at low doses and depressant effects at higher doses. researchgate.net

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a common strategy in drug discovery for modulating pathological processes.

Plasmodial Serine Hydroxymethyltransferase (SHMT) Inhibition

Serine hydroxymethyltransferase (SHMT) is a crucial enzyme in the folate biosynthesis pathway, making it a target for antimalarial drugs. dntb.gov.uanih.gov Spiro[indole-3,4′-pyrano[2,3-c]pyrazoles] that feature a trifluoromethyl group have been identified as potential inhibitors of Plasmodial SHMT. mdpi.comresearchgate.net Research involving the structure-based design of inhibitors has focused on spirocyclic scaffolds, such as 2-indolinone, attached to a pyrazolopyran core. researchgate.net These compounds have demonstrated potent inhibition of Plasmodium falciparum (Pf) SHMT with affinities in the nanomolar range (14–76 nM) and have shown strong cellular potency. researchgate.net Co-crystal structures of these inhibitors with Plasmodium vivax (Pv) SHMT have revealed that the spirocyclic nature of the molecules forces the pyrazolopyran core into a distinctly curved conformation within the enzyme's active site. researchgate.net

Urease Inhibition

Urease is an enzyme implicated in the pathogenesis of infections caused by bacteria like Helicobacter pylori. mdpi.com Consequently, its inhibition is a therapeutic strategy. mdpi.com Indole derivatives containing a trifluoromethyl group have shown significant urease inhibitory activity. ijpsr.infonih.gov For instance, a series of tetraaryl imidazole-indole compounds were tested, and those with a trifluoromethyl group on the arylindole portion were among the most potent, with IC₅₀ values as low as 0.12 µM. nih.gov Structure-activity relationship studies suggest that having an electron-withdrawing group, such as trifluoromethyl, on the phenyl ring positively influences the inhibitory effect on the enzyme. nih.gov Similarly, Schiff bases derived from isoniazid (B1672263) and fluorinated benzaldehydes have been evaluated, with results indicating that para-substitution with a trifluoromethyl group leads to better antimicrobial activity compared to ortho-substitution. mdpi.com Other related structures, such as hydrazones of 4-(trifluoromethyl)benzohydrazide and indole-based 1,3,4-thiadiazoles, have also been explored as urease inhibitors. nih.govsci-hub.se

Table 1: Urease Inhibition by Trifluoromethyl-Containing Indole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Example Potency (IC₅₀) Reference
Tetraaryl Imidazole-Indole 3-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-1H-indole 0.12 µM to 29.12 µM ijpsr.infonih.gov
Schiff Bases N-[[(4-(trifluoromethyl)phenyl]methylidene]pyridine-4-carbohydrazide Not specified mdpi.com
Hydrazide-Hydrazones Hydrazones of 4-(Trifluoromethyl)benzohydrazide Not specified nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation, and their abnormal expression is linked to diseases like cancer. semanticscholar.orgmdpi.com As a result, HDAC inhibitors are an important area of research. semanticscholar.org Several derivatives incorporating the this compound or related indole structures have been identified as potent HDAC inhibitors.

One study focused on indole-3-butyric acid derivatives, identifying 4-(4-(1-(4-Trifluoromethyl-benzyl)-1H-indol-3-yl)butanamido)-N-hydroxybenzamide as a potent inhibitor. semanticscholar.orgtandfonline.com In another approach, click chemistry was used to generate libraries of candidates, leading to the discovery of selective HDAC8 inhibitors. acs.org Similarly, research into tetrahydropyridopyrimidine scaffolds yielded selective HDAC6 inhibitors. mdpi.com A patent has also described isoindoline (B1297411) derivatives, including methyl 2-(4-(trifluoromethyl)phenyl)indoline-7-carboxylate, as HDAC inhibitors. google.com

Table 2: Inhibition of Histone Deacetylase (HDAC) by Trifluoromethyl-Containing Compounds This table is interactive. You can sort and filter the data.

Compound Class Specific Compound Example Target HDAC Potency (IC₅₀) Selectivity Reference
Indole-3-butyric acid derivative 4-(4-(1-(4-Trifluoromethyl-benzyl)-1H-indol-3-yl)butanamido)-N-hydroxybenzamide (I4) Not specified Not specified Not specified semanticscholar.orgtandfonline.com
Triazole-based inhibitor C149 HDAC8 0.070 µM Selective over other HDACs acs.org
Tetrahydropyridopyrimidine derivative 8-(2, 4-bis(3-methoxyphenyl)-5, 8-dihydropyrido [3, 4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide (8f) HDAC6 6.4 nM >48-fold selective over other subtypes mdpi.com
Isoindoline derivative Methyl 2-(4-(trifluoromethyl)phenyl)indoline-7-carboxylate Not specified Not specified Not specified google.com

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory and immune cells. nih.govencyclopedia.pub Inhibiting PDE4 is a validated strategy for treating inflammatory conditions. nih.govmdpi.com The PDE4B subtype, in particular, is considered a central player in inflammation. nih.govsemanticscholar.org

Derivatives containing a trifluoromethyl group have been developed as potent PDE4 inhibitors. One such compound, (-)-6-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, was identified as a dual inhibitor of PDE3 and PDE4, with a PDE4B IC₅₀ value of 0.47 µM. semanticscholar.org Another example is N-(3, 5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, which was developed as a novel, orally active PDE4 inhibitor. researchgate.net Studies have also shown that incorporating an indole residue into a pyridazinone ring can enhance inhibitory activity against PDE4B. encyclopedia.pub

Table 3: PDE4 Inhibition by Trifluoromethyl-Containing Compounds This table is interactive. You can sort and filter the data.

Compound Class Specific Compound Example Target Potency (IC₅₀) Reference
Pyrazolo[1,5-a]pyridine (-)-6-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone PDE4B 0.47 µM semanticscholar.org
Quinoline Carboxamide N-(3, 5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide PDE4 Not specified researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Targets

Influence of Trifluoromethyl Group on Activity and Pharmacological Profiles

The trifluoromethyl (-CF₃) group is a critical functional group in medicinal chemistry due to its unique electronic properties and metabolic stability. Its incorporation into an indole or indoline scaffold significantly influences the molecule's biological activity and pharmacological profile. benthamscience.com

The -CF₃ group is highly lipophilic and electron-withdrawing. This enhancement in lipophilicity can improve a compound's ability to cross cell membranes and can increase its metabolic stability, making it a more robust candidate for drug development. benthamscience.com For example, the trifluoromethyl group on Methyl 4-(trifluoromethyl)indole-3-carboxylate enhances its lipophilicity and reactivity, making it a promising structure for further design.

The position of the -CF₃ group is crucial and can dramatically alter potency. In studies of urease inhibitors, electron-withdrawing groups like trifluoromethyl at specific positions on an aryl ring were found to have a positive effect on inhibitory activity. nih.gov Conversely, in the development of CFTR potentiators, the introduction of a trifluoromethyl group at the 8-position of a tetrahydro-γ-carboline core resulted in a significant six-fold decrease in potency, demonstrating that its effect is highly context-dependent. acs.org

Impact of Substituents on Indoline Ring System

The trifluoromethyl (-CF3) group, in particular, is a critical functional group in modern drug design. Its introduction onto the indoline or related indole ring system can profoundly alter a compound's biological profile. The high electronegativity of the fluorine atoms in the -CF3 group often enhances metabolic stability and increases lipophilicity, which can improve cell membrane permeability and bioavailability. ontosight.ai This group can influence the compound's reactivity and its interactions with biological targets like enzymes and receptors. ontosight.aiontosight.ai

Studies comparing the effects of different substituents reveal the unique contribution of the trifluoromethyl group. For instance, replacing a methyl (-CH3) group with a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry. While this substitution does not guarantee improved bioactivity on average, in a significant percentage of cases (around 9.19%), it can increase biological activity by at least one order of magnitude. acs.orgresearchgate.net The energy gains from this substitution are often driven by changes in electrostatic energy or solvation free energy. acs.orgresearchgate.net For example, the -CF3 substitution on a benzene (B151609) ring has been shown to be particularly effective at gaining binding energy. acs.org

The position of the substituent is also crucial. Electron-withdrawing groups like trifluoromethyl have been shown to be more effective in modulating the activity of certain compounds compared to electron-donating groups like methoxy (B1213986) (-OCH3). sci-hub.se For example, in a series of indole derivatives designed as anticonvulsant agents, compounds bearing a -CF3 group showed good activity compared to those with -OCH3 or -SCH3 groups. sci-hub.se The electronic influence of substituents is complex; the trifluoromethyl group acts as a strong σ-electron acceptor, while a fluorine atom, for comparison, acts as a σ-acceptor but also a π-electron donor. acs.org This dual nature influences how substituents interact electronically within the aromatic system. acs.org

The table below illustrates how different substituents on indole-based scaffolds affect their activity against various biological targets, based on selected research findings.

ScaffoldSubstituent(s)Biological Target/ActivityResearch FindingCitation(s)
Indole-2-carboxamide1-(4-(trifluoromethyl)benzyl)Anti-inflammatory (inhibition of TNF-α and IL-6)Compounds with the 4-(trifluoromethyl)benzyl group were found to be promising anti-inflammatory agents. nih.gov
Indole3-(2-amino-4-trifluoromethyl-6-nitrophenyl)Antibacterial (E. coli, S. aureus)The 4-(trifluoromethyl)phenyl derivative was the most active agent in its series. researchgate.net
Indole2-(1H-indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazoleAntifungalThis compound exhibited high antifungal activity. nih.gov
Indoline-2,3-dione5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)Antiviral (H1N1, HSV-1, COX-B3)Derivatives showed high antiviral activity at micromolar concentrations. mdpi.com

Development of this compound as a Core Scaffold for New Drug Candidates

The this compound scaffold and its unsaturated counterpart, 4-(trifluoromethyl)indole, are recognized as valuable starting points for the development of new drug candidates. sci-hub.seijpsr.info The indole nucleus is a key component in numerous natural products and has been leveraged to create a multitude of approved drugs, inspiring medicinal chemists to design structurally diverse leads with various mechanisms of action. nih.govnih.govnih.gov The unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity, make this specific scaffold particularly attractive for drug discovery programs. benthamscience.com

Derivatives built upon this core have been investigated for a wide range of therapeutic applications, including the treatment of cancer, inflammation, infectious diseases, and neurological disorders. ontosight.airesearchgate.netnih.govgoogle.com For example, compounds incorporating the 4-(trifluoromethyl)benzyl-1H-indole moiety have been developed as highly potent and selective EP4 antagonists for treating inflammatory pain. researchgate.netnih.gov One such compound, MF-766, demonstrated a good pharmacokinetic profile and significant in vivo potency in preclinical models of arthritis. nih.gov

In the field of oncology, the 4-(trifluoromethyl)indole structure has been incorporated into molecules designed as kinase inhibitors, which are a crucial class of anticancer agents. nih.gov Kinases like PI3K, CDK, and tyrosine kinases are frequent targets, and substitutions at the 4-position of the indole ring have been shown to be effective for developing potent PI3K inhibitors. nih.gov Similarly, novel mono(indolyl)- and bis(indolyl)-4-trifluoromethylpyridines have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, with some compounds showing high potency. researchgate.net Spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives containing a trifluoromethylphenyl group have also been synthesized and show potential as anticancer agents by targeting pathways involving receptors like EGFR. mdpi.com

The versatility of the scaffold is further demonstrated by its use in developing agents for other diseases. Indole derivatives with a trifluoromethyl group have been investigated as NURR-1 activators for potential application in treating Parkinson's disease. google.com Research has also explored these scaffolds for creating aromatase inhibitors and antifungal agents. nih.govijpsr.com The development of indole-based compounds as potent inhibitors of enzymes and modulators of receptors underscores the scaffold's role as a "privileged structure" that can bind with high affinity to multiple biological targets. ijpsr.comresearchgate.net

The table below summarizes selected drug candidates and research compounds based on the this compound or related indole scaffolds.

Compound/Derivative SeriesTherapeutic TargetIndicationResearch Finding SummaryCitation(s)
MF-766 (4-{1-[({1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl}carbonyl)amino]cyclopropyl}benzoic acid)EP4 receptorInflammatory PainA highly potent and selective antagonist with good pharmacokinetic profile and in vivo potency. researchgate.netnih.gov
Indole-2-carboxamide derivativesInflammatory mediators (TNF-α, IL-6)Inflammation/Sepsis1-(4-(trifluoromethyl)benzyl) derivatives effectively reduced LPS-induced inflammation. nih.gov
5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivativesViral replicationViral Infections (H1N1, HSV-1, COX-B3)Displayed high antiviral activity with IC50 values in the low micromolar range. mdpi.com
Mono(indolyl)-4-trifluoromethylpyridinesCancer cell proliferationCancer4-Trifluoromethyl-2,6-bis[3'-(N-tosyl-6'-methoxylindolyl)]pyridine was identified as a potent cytotoxic agent against P388 and A-549 cells. researchgate.net
Indole derivativesNURR-1 receptorParkinson's DiseaseCompounds with a trifluoromethyl group at position 5 of the indole showed significant activity as NURR-1 activators. google.com
Spiro[indoline-3,5′-pyrroline]-2,2′dione derivativesEGFR and HER-2 pathways (potential)CancerSynthesized as potential kinase inhibitors for cancer therapy. mdpi.com

Applications in Advanced Materials and Chemical Probes

Fluorescent Probes and pH-Sensing Applications

Indole (B1671886) and its derivatives are known for their inherent fluorescence, a property that has been widely exploited in the design of chemical sensors. mdpi.com These compounds can serve as the core of fluorescent probes for detecting various analytes and for monitoring changes in the local chemical environment, such as pH. mdpi.com The fluorescence of indole-based molecules can be sensitive to protonation and deprotonation events, making them suitable candidates for pH sensors. researchgate.net

The development of fluorescent probes often involves the donor-π-acceptor (D-π-A) concept, where the indole moiety can act as a key component. mdpi.com Indole-based fluorescent probes have been designed for the detection of various species, including hypochlorite and cyanide. mdpi.com Although research has not specifically highlighted 4-(trifluoromethyl)indoline, its electron-withdrawing trifluoromethyl group could potentially influence the photophysical properties of an indole-based fluorophore, making it a candidate for future research in the development of novel sensors.

Incorporation into Polymeric Materials

The incorporation of indole and its derivatives into polymer backbones can impart desirable properties such as thermal stability and fluorescence. rsc.orgresearchgate.net Research has demonstrated the synthesis of indole-based functional polymers with well-defined structures and high molecular weights. rsc.org For example, poly(N-arylene diindolylmethane)s have been synthesized and shown to possess good thermal stability and strong solid-state fluorescence. rsc.org

Indole has also been explored as a sustainable aromatic unit for producing high-quality biopolyesters. rsc.org These indole-based polyesters are amorphous, exhibit superior thermal qualities, and can form clear, transparent films. rsc.org Furthermore, copolymers containing both aniline (B41778) and indole fragments have been synthesized to control the electrophysical and optical properties of the resulting materials. urfu.ru

While there is no specific information available on the incorporation of this compound into polymeric materials, the existing research on indole-containing polymers suggests a potential avenue for future exploration. The trifluoromethyl group could enhance properties such as thermal stability and solubility of the resulting polymers.

Radiolabeling for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. radiopaedia.orgwikipedia.org Indoline (B122111) derivatives have been investigated as potential ligands for developing PET imaging agents.

In one study, radiofluorinated indolinyl- and indolylphenylacetylenes were synthesized and evaluated as potential PET imaging agents for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov Two of the synthesized radioligands, [¹⁸F]8 and [¹⁸F]14, demonstrated good initial penetration of the blood-brain barrier and high initial brain uptake in normal mice. nih.gov Specifically, the brain uptake was 4.50% and 2.43% of the injected dose per gram of tissue at 2 minutes post-injection for [¹⁸F]8 and [¹⁸F]14, respectively. nih.gov However, these radioligands also showed moderate to slow washout from the brain, which could be a limitation for effective imaging. nih.gov The study suggested that while the indoline and indole rings might prevent N-demethylation, other metabolic reactions could be occurring. nih.gov

Although this research did not specifically use this compound, it highlights the potential of the indoline scaffold in the design of novel PET tracers. The trifluoromethyl group is often incorporated into drug candidates to improve metabolic stability and receptor binding affinity, suggesting that a trifluoromethylated indoline derivative could be a promising candidate for future PET tracer development.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways to Address Scalability and Sustainability

Flow Chemistry:

Continuous-flow processing is emerging as a powerful tool for the synthesis of heterocyclic compounds, including indolines. nih.govnih.govresearchgate.net This technology offers several advantages over traditional batch methods, such as enhanced reaction control, improved safety, and straightforward scalability. anu.edu.au For the synthesis of indoline (B122111) derivatives, flow chemistry has been successfully employed for heterogeneous catalytic hydrogenation reactions, avoiding the need for common reducing chemicals. nih.govrsc.org A one-step continuous-flow route for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate has been developed, showcasing the potential for streamlined production. nih.gov Future research will likely focus on adapting such flow processes for the synthesis of 4-(Trifluoromethyl)indoline, potentially through the catalytic hydrogenation of a suitable trifluoromethylated indole (B1671886) precursor. The robustness of flow systems allows for prolonged operation, making it an attractive option for the large-scale production required for pharmaceutical applications. anu.edu.au

Sustainable and Green Chemistry Approaches:

Alongside scalability, there is a strong emphasis on developing more sustainable synthetic routes. This includes the use of greener solvents, minimizing waste, and employing catalytic methods. youtube.com For instance, photocatalyzed decarboxylative radical arylation has been reported for the synthesis of substituted indolines in a metal-free and environmentally friendly procedure. nih.gov This method demonstrates excellent functional group tolerance, which is a significant advantage for the synthesis of complex derivatives. nih.gov Furthermore, scalable radical trifluoromethylation reactions using trifluoroacetic anhydride, a readily available and cost-effective reagent, have been developed. utwente.nl The integration of such sustainable trifluoromethylation methods with green indoline synthesis strategies will be a key area of future research.

The following table summarizes potential modern synthetic approaches for this compound:

Synthetic ApproachKey AdvantagesPotential Application for this compound
Flow Chemistry Enhanced safety, scalability, and reaction control. anu.edu.auContinuous hydrogenation of 4-trifluoromethylindole or related precursors.
Photocatalysis Metal-free, green reaction conditions. nih.govDecarboxylative cyclization to form the indoline ring.
Green Catalysis Use of reusable and non-toxic catalysts, solvent-free conditions. youtube.comCatalytic reduction of nitro-aromatic precursors.

Exploration of New Biological Targets and Therapeutic Applications

The trifluoromethyl group is a well-established pharmacophore in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cellular permeability. researchgate.netyoutube.com Consequently, this compound and its derivatives are promising candidates for the development of novel therapeutic agents targeting a range of diseases.

Anticancer Applications:

A significant body of research points towards the anticancer potential of trifluoromethyl-substituted heterocyclic compounds. mdpi.comnih.gov For instance, novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potential anti-cancer agents that target Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). nih.govnih.gov These compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines and exhibit significant anti-cancer efficacy in preclinical models. nih.gov Furthermore, indole-2-carboxamide derivatives have been designed as inhibitors of PI3Kα and EGFR, two key targets in cancer therapy. Given the structural similarities, it is plausible that this compound-based compounds could be developed as potent and selective inhibitors of these and other cancer-related kinases. The indole scaffold itself is a versatile platform for targeting various mechanisms in cancer, including the inhibition of tubulin polymerization and histone deacetylases (HDACs). mdpi.com

Other Therapeutic Areas:

The therapeutic potential of this compound extends beyond oncology. Indole derivatives are known to interact with a wide array of biological targets, including G-protein coupled receptors, ion channels, and enzymes. For example, the well-known antidepressant fluoxetine (B1211875) contains a trifluoromethylphenyl group, highlighting the importance of this moiety in designing drugs for central nervous system (CNS) disorders. researchgate.net The unique electronic properties of the trifluoromethyl group can influence the pKa of the indoline nitrogen, potentially leading to novel interactions with neurological targets. Future research will likely involve screening this compound derivatives against a broad panel of biological targets to uncover new therapeutic opportunities in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.

A table of potential biological targets for this compound derivatives is presented below:

Biological Target ClassSpecific ExamplesPotential Therapeutic Application
Protein Kinases SGK1, EGFR, PI3Kα nih.govCancer
Tubulin -Cancer mdpi.com
Histone Deacetylases (HDACs) -Cancer mdpi.com
5-HT Receptors -CNS Disorders
Cyclooxygenase (COX) Receptors -Inflammation

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and design. These computational tools can significantly accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities, thereby reducing the time and cost of drug development.

Virtual Screening and Target Identification:

AI and ML algorithms can be trained on large datasets of known active and inactive compounds to develop predictive models for virtual screening. These models can then be used to screen vast virtual libraries of this compound derivatives to identify those with the highest probability of being active against a specific biological target. This approach allows researchers to prioritize the synthesis and testing of the most promising compounds, increasing the efficiency of the drug discovery process. Furthermore, AI can aid in identifying novel biological targets by analyzing complex biological data from genomics, proteomics, and metabolomics.

De Novo Drug Design and Property Prediction:

Generative AI models can be employed for the de novo design of novel this compound derivatives with desired pharmacological profiles. These models can learn the underlying chemical patterns of known drugs and generate new molecular structures that are optimized for activity, selectivity, and pharmacokinetic properties. ML models are also increasingly used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage. By predicting properties such as solubility, permeability, and metabolic stability, these models can help in the design of this compound derivatives with improved drug-like characteristics.

The following table outlines the key applications of AI and ML in the development of this compound-based compounds:

AI/ML ApplicationDescriptionImpact on Drug Development
Virtual Screening In silico screening of large compound libraries to identify potential hits.Accelerates hit identification and reduces screening costs.
De Novo Design Generation of novel molecular structures with optimized properties.Expands chemical space and facilitates lead optimization.
ADME Prediction Prediction of pharmacokinetic and toxicological properties.Early identification of compounds with poor drug-like properties.
Target Identification Analysis of large biological datasets to identify novel drug targets.Uncovers new therapeutic opportunities.

Investigation of this compound in Supramolecular Chemistry and Nanotechnology

The unique electronic and steric properties of the trifluoromethyl group make this compound an intriguing building block for supramolecular chemistry and nanotechnology. The strong dipole moment and potential for non-covalent interactions of the CF3 group can be harnessed to direct the self-assembly of complex architectures.

Supramolecular Assemblies:

The trifluoromethyl group can participate in a range of non-covalent interactions, including halogen bonding and hydrophobic interactions, which can be exploited in the design of self-assembling systems. Research on fluorinated distyrylanthracene derivatives has shown that trifluoromethyl groups can influence crystal packing and lead to interesting photophysical properties. It is conceivable that this compound could be incorporated into ligands for the construction of metal-organic frameworks (MOFs) or supramolecular cages. nih.govresearchgate.netmdpi.com The fluorinated interior of such structures could create unique environments for guest encapsulation, catalysis, or molecular recognition. utwente.nl For example, adenine-grafted MOFs have shown remarkable performance for the adsorptive removal of indole and quinoline from model fuel, suggesting the potential for functionalized indoline-based MOFs in environmental applications.

Nanotechnology Applications:

In the realm of nanotechnology, this compound could be used to functionalize nanoparticles, bestowing them with specific properties. For instance, trifluoromethylated nucleic acid analogues have been shown to self-assemble through hydrophobic interactions, opening up possibilities for the construction of novel DNA-based nanodevices. The incorporation of this compound onto the surface of gold or semiconductor nanoparticles could modulate their solubility, stability, and biological interactions. Such functionalized nanoparticles could find applications in areas such as drug delivery, bioimaging, and sensing. The hydrophobic nature of the trifluoromethyl group could be particularly useful for creating nanoparticles that can cross cell membranes or interact with specific biological targets.

The table below highlights potential applications of this compound in these emerging fields:

FieldPotential ApplicationUnderlying Principle
Supramolecular Chemistry Building block for MOFs and supramolecular cages. researchgate.netDirectional non-covalent interactions of the CF3 group.
Nanotechnology Surface functionalization of nanoparticles.Modulation of solubility, stability, and biological interactions.
Materials Science Development of novel fluorinated polymers and materials.Unique electronic and hydrophobic properties of the CF3 group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Trifluoromethyl)indoline, and how can researchers validate product purity?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation of nitroindoline precursors. For example, 5-nitroindoline derivatives can react with trifluoromethyl benzaldehyde under catalytic hydrogenation (e.g., Pd/C) to yield this compound analogs . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Validation requires <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity (e.g., characteristic triplet signals for CF3 groups at δ ~120 ppm in <sup>19</sup>F NMR) and HR-MS for molecular ion verification (e.g., [M+H]<sup>+</sup> = 187.16) . HPLC analysis (e.g., retention time: 1.23 minutes under SQD-FA05 conditions) ensures purity >98% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer : Essential techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the indoline ring (e.g., δ 3.14–3.67 ppm for CH2 groups) and trifluoromethyl substituents .
  • HR-MS : Confirm molecular weight accuracy (e.g., m/z 323.1010 for [M+H]<sup>+</sup> in analogs) .
  • HPLC : Report retention times and mobile phase conditions (e.g., SMD-TFA05 for stability testing) .
  • X-ray crystallography (if applicable): Resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives while minimizing by-product formation?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, PtO2, or enzymatic catalysts for selective reductions .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized indoles) and adjust reaction time/temperature .
  • Scale-Up Protocols : Implement flow chemistry for consistent yields in multi-gram syntheses .

Q. What methodological considerations are essential when designing pharmacological studies involving this compound analogs?

  • Methodological Answer :

  • In Vitro Models : Use enzyme inhibition assays (e.g., kinase targets) with IC50 calculations .
  • In Vivo Ethics : Adhere to FINER criteria (Feasible, Novel, Ethical) for animal studies, including dose-ranging and toxicity profiling .
  • Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle groups to isolate compound effects .
  • Data Reproducibility : Replicate experiments across ≥3 independent trials with blinded analysis .

Q. How should discrepancies in reported biological activities of this compound derivatives be systematically analyzed?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers (e.g., conflicting IC50 values) .
  • Methodological Audit : Compare assay conditions (e.g., cell lines, incubation times) that may affect results .
  • Statistical Reconciliation : Apply ANOVA or Bayesian modeling to assess significance of variations .

Q. What strategies are effective in elucidating the reaction mechanisms of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR to track CF3 group stability .
  • Isotopic Labeling : Use deuterated solvents or <sup>13</sup>C-labeled reagents to trace mechanistic pathways .
  • Computational Modeling : Perform DFT calculations to predict transition states and intermediates .

Q. How can computational models be integrated with experimental data to predict the physicochemical properties of this compound?

  • Methodological Answer :

  • QSAR Modeling : Corrogate logP, solubility, and bioavailability using molecular descriptors (e.g., topological polar surface area) .
  • Docking Simulations : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .
  • Validation : Cross-check computational predictions with experimental solubility/permeability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.